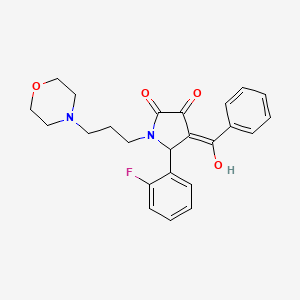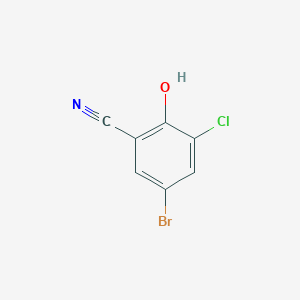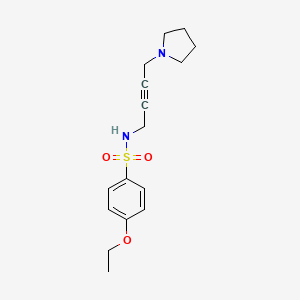
4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a but-2-yn-1-yl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the benzenesulfonamide moiety are known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile derivatives: These compounds share the pyrrolidine ring and benzenesulfonamide moiety but differ in the substituents attached to the aromatic ring.
Pyrrolidine-2-one derivatives: These compounds have a similar pyrrolidine ring structure but differ in the functional groups attached to the ring.
Pyrrolidine-2,5-diones: These compounds also feature the pyrrolidine ring but have different substituents and functional groups.
Uniqueness
4-ethoxy-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the ethoxy group, the but-2-yn-1-yl linker, and the benzenesulfonamide moiety contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-ethoxy-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-21-15-7-9-16(10-8-15)22(19,20)17-11-3-4-12-18-13-5-6-14-18/h7-10,17H,2,5-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBPKFXTMBRILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

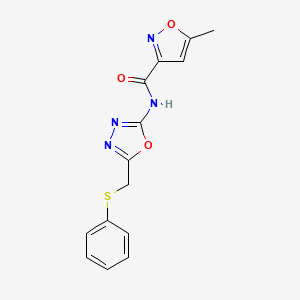
![N-(4-fluorooxolan-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2652595.png)
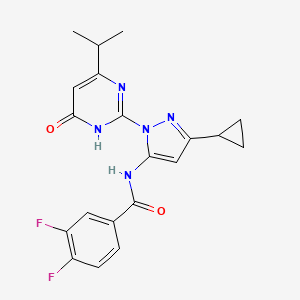

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652599.png)
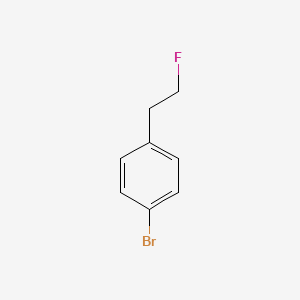
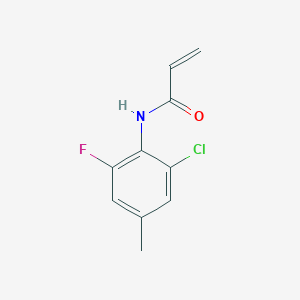
![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2652607.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2652608.png)
![7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2652609.png)
![10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2652611.png)
